Tridecanoic acid

Overview

Description

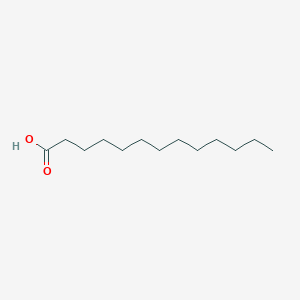

Tridecanoic acid (C₁₃:0), a saturated medium-chain fatty acid, is characterized by a 13-carbon chain terminating in a carboxylic acid group. It occurs naturally in plants, fungi, and microbial metabolites. For example, it is found in Capparis decidua fruits (0.3035% of total fatty acids) and in rice (Oryza sativa) as 12-methyl this compound, a bioactive compound with allelopathic properties . Its derivatives, such as methyl esters, are also identified in plant volatiles (e.g., Hibiscus syriacus flowers, where this compound constitutes 59.08% of volatile oils) and fungal metabolites (Aspergillus pullulans, Cladosporium sp.) .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tridecanoic Acid can be synthesized through the permanganate oxidation of 1-tetradecene (CH₃(CH₂)₁₂CH=CH₂). This reaction involves the use of potassium permanganate as an oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of N-Tridecanoic Acid typically involves the oxidation of long-chain hydrocarbons or fatty alcohols. The process is carried out in large reactors where the hydrocarbons are subjected to high temperatures and pressures in the presence of oxygen and catalysts to produce the desired fatty acid .

Chemical Reactions Analysis

Phase Transition Reactions

Thermochemical data from NIST reveals critical phase transition parameters for tridecanoic acid :

Phase transitions involve enthalpy changes during crystalline-to-liquid shifts, with ΔHₜᵣₛ values of 8.730 kJ/mol (crystalline II → I) and 33.729 kJ/mol (crystalline I → liquid) . Entropy changes (ΔSₜᵣₛ) correlate with molecular disorder, peaking at 107.07 J/mol·K during liquefaction .

Antimicrobial Activity via Membrane Disruption

This compound and its derivatives exhibit bactericidal effects through membrane interaction:

Key Findings:

-

Methyl Ester Derivative (TAME): At 375–750 μg/ml, TAME induces extracellular leakage in Enterococcus faecalis and Salmonella enterica by disrupting cellular morphology . Scanning electron microscopy (SEM) confirms cell wall lysis in E. coli and E. faecalis .

-

Synergy with Antibiotics: TAME enhances ampicillin efficacy, reducing persister cell formation in E. coli by 9–44-fold .

-

Mechanism: Hydrophobic interactions with lipid bilayers destabilize membranes, facilitating cytoplasmic content leakage .

Nanoparticle Stabilization

This compound acts as a capping agent in silver nanoparticle (AgNP) synthesis :

| Parameter | Value/Outcome |

|---|---|

| Nanoparticle Size | 19 nm (spherical, monodispersed) |

| Binding Energy with Ag⁺ | 59.9 kJ/mol (DFT simulation) |

| Stabilization Mechanism | Tridecanoate forms coordinate bonds with Ag surfaces |

The carboxylate group facilitates Ag⁺ reduction and stabilizes nanoparticles via electrostatic repulsion .

Esterification and Functionalization

As a carboxylic acid, this compound undergoes typical reactions:

Example Reactions:

-

Esterification:

Methyl tridecanoate (TAME) is synthesized for antimicrobial studies . -

Salt Formation: Reacts with bases (e.g., NaOH) to form water-soluble tridecanoate salts, enhancing bioavailability .

Oxidation and Degradation

Under oxidative conditions:

Scientific Research Applications

Antimicrobial Properties

Antibacterial Activity

Tridecanoic acid exhibits significant antimicrobial effects, particularly against antibiotic-resistant bacteria. Research indicates that it inhibits the formation of persister cells in Escherichia coli, a common pathogen associated with foodborne illnesses. In studies, this compound demonstrated an inhibition rate of 44-fold for persister cell formation compared to untreated controls . This property is crucial for developing new strategies to combat bacterial infections that are resistant to conventional antibiotics.

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects includes disrupting cellular morphology and inducing autolysis in bacteria such as Enterococcus faecalis and Salmonella enterica. Its ability to synergize with antibiotics like ampicillin enhances its potential as a therapeutic agent in treating gastrointestinal infections.

Drug Formulation

Use in Depot Contraceptives

this compound has been explored as a lipophilic release-controlling substituent in injectable depot contraceptives. It was incorporated into formulations with norethisterone and levonorgestrel to enhance bioavailability without compromising drug release rates . This application highlights the potential for this compound to improve the pharmacokinetic profiles of various medications.

Therapeutic Applications

The compound's properties suggest potential applications in drug solubility enhancement for various therapeutic agents, including anti-cancer and anti-depressant drugs. Its role as an internal standard in lipid analysis also positions it as a valuable tool in pharmaceutical research .

Analytical Chemistry

This compound serves as an analytical standard in quantitative titration and lipid analysis. It has been utilized for the assessment of total intramuscular fat in poultry and fatty acid profiling in various biological samples . Its hydrophobic nature makes it particularly useful for studies involving lipid metabolism.

Material Science

Polyurethane Applications

In material science, this compound has been shown to extend the working life of polyurethane formulations based on toluene diisocyanate (TDI). Studies indicate that incorporating this compound into TDI-based systems results in minimal changes to the physical and chemical properties of the final product while enhancing its performance over time .

| Property | Without this compound | With 0.15 wt% this compound |

|---|---|---|

| Shore A Hardness (24h) | 79.4 ± 2 | 80.0 ± 2 |

| Shore A Hardness (4 months) | 83.0 ± 2 | 85.5 ± 2 |

This table summarizes the hardness tests conducted on polyurethane samples with and without this compound, demonstrating its effectiveness in maintaining material integrity over time.

Mechanism of Action

N-Tridecanoic Acid exerts its effects primarily through its interaction with cell membranes. It targets phospholipase A2 enzymes, which are involved in the hydrolysis of phospholipids in cell membranes. By inhibiting these enzymes, N-Tridecanoic Acid disrupts the integrity of the cell membrane, leading to cell lysis and death . This mechanism is particularly effective against bacterial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Structural Analogs: C₁₃ Compounds

Tridecanoic acid’s functional derivatives include:

- 1-Tridecanol (C₁₃ alcohol)

- 1-Tridecanal (C₁₃ aldehyde)

- Methyl tridecanoate (C₁₃ methyl ester)

Key Findings :

- Binding Affinity: In Drosophila melanogaster, the odorant-binding protein OBP57d exhibits 10-fold higher affinity for this compound than for 1-tridecanol and methyl tridecanoate, highlighting the importance of the carboxylic acid group in molecular recognition .

- Biological Role: this compound acts as a repellent in Drosophila oviposition, whereas its derivatives (e.g., 1-tridecanol) show weaker behavioral effects .

Table 1: Binding Affinity of C₁₃ Compounds to Drosophila OBP57d

| Compound | Relative Binding Affinity |

|---|---|

| This compound | 100% (reference) |

| 1-Tridecanol | ~10% |

| Methyl tridecanoate | ~50% |

| 1-Tridecanal | ~30% |

Data derived from fluorescence quenching assays .

Chain Length Variants: Shorter and Longer Fatty Acids

Shorter-Chain Acids (C₁₀–C₁₂):

- Decanoic acid (C₁₀:0) and dodecanoic acid (C₁₂:0): Commonly found in fermented yogurts, these exhibit higher volatility and odor activity compared to this compound .

- Lauric acid (C₁₂:0): Present in Capparis decidua at 0.2080%, significantly lower than this compound .

Longer-Chain Acids (C₁₄–C₁₈):

- Stearic acid (C₁₈:0): In microfluidic derivatization studies, stearic acid achieves 94% derivatization efficiency under optimized conditions, compared to 59% for this compound, suggesting chain length impacts reaction kinetics .

- Pentadecanoic acid (C₁₅:0) and palmitic acid (C₁₆:0): Both induce protein kinase C (PKC) translocation in CHO-K1 cells, similar to this compound, but with varying kinetics due to hydrophobic tail interactions .

Table 2: Derivatization Efficiency of Fatty Acids

| Fatty Acid | Derivatization Efficiency (%) |

|---|---|

| This compound | 59 ± 14 |

| Stearic acid | 94 ± 4 |

Conditions: Tder = 0.8 min, Rder = 4.9 .

Biological Activity

Tridecanoic acid, a medium-chain saturated fatty acid (C13:0), has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies, data tables, and case analyses.

- Molecular Formula : C13H26O2

- Molecular Weight : 214.34 g/mol

- CAS Number : 629-72-5

This compound is naturally found in several plant sources, including Leea guineensis and Inula grandis, and is known for its potential health benefits.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of this compound.

Case Study: Antibacterial Efficacy

A study demonstrated that this compound methyl ester (TAME) exhibited strong antibacterial activity against various pathogenic bacteria, including Enterococcus faecalis and Salmonella enterica. The research indicated that TAME disrupts cellular integrity, leading to leakage of cellular contents at concentrations of 375 μg/ml and 750 μg/ml, respectively .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (%) |

|---|---|---|

| E. coli MTCC 571 | 375 μg/ml | 70 |

| S. enterica serovar Typhimurium | 750 μg/ml | 65 |

| S. aureus MTCC 96 | 500 μg/ml | 60 |

The study also found that TAME had a synergistic effect when combined with ampicillin, enhancing its antibacterial efficacy .

Inhibition of Persister Cells

Another investigation identified this compound as an effective inhibitor of persister cell formation in E. coli BW25113. When co-treated with ciprofloxacin, this compound reduced persister cell levels by approximately 44-fold compared to ciprofloxacin treatment alone . This finding suggests potential applications in combating antibiotic resistance.

Anticancer Potential

Research has also explored the role of this compound in cancer prevention. A study focused on dietary fatty acids indicated that specific patterns, including medium-chain fatty acids like this compound, were associated with a reduced risk of colorectal cancer (CRC). The odds ratio for CRC risk was significantly lower in individuals with higher intake levels of medium-chain saturated fatty acids .

The antimicrobial effects of this compound are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The molecular docking studies have shown that TAME binds effectively to bacterial targets, disrupting their function . Furthermore, the inhibition of persister cells may involve interference with cellular metabolic pathways that regulate dormancy and survival under antibiotic stress .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tridecanoic acid in laboratory settings?

this compound (C₁₃H₂₆O₂, CAS 638-53-9) can be enzymatically synthesized via α-oxidative decarboxylation of myristic acid (C14:0) using cytochrome P450 peroxygenases like CYP152N1. This process involves overoxidizing α-hydroxymyristic acid to α-ketomyristic acid, which spontaneously decomposes to yield this compound with ~17% efficiency under optimized conditions . For analytical standards, commercially available >98% pure this compound (mp 41–42°C) is recommended, with storage at 0–6°C to prevent degradation .

Q. How can this compound be characterized for structural validation?

Key techniques include:

- Mass spectrometry (LCMS) to confirm molecular weight (214.34 g/mol) and fragmentation patterns, particularly for derivatives like d9-tridecanoic acid .

- FTIR/NMR to identify carboxyl group vibrations (e.g., 1700–1720 cm⁻¹) and alkyl chain proton environments .

- X-ray crystallography for resolving binding conformations in enzyme-substrate complexes, such as hydrophobic interactions with GPR84 residues .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

Derivatization to fatty acid methyl esters (FAMEs) via microfluidic devices using methanolic-HCl achieves 59–83% efficiency under controlled conditions (Tder = 0.8 min, Rder = 4.9). Gas chromatography (GC) with flame ionization detection (FID) is preferred for quantifying trace amounts, while deuterated internal standards (e.g., tridecanoic-2,2-d2 acid) improve accuracy in complex samples .

Q. What is the ecological relevance of this compound in microbial systems?

this compound serves as an energy source for bacteria and fungi under nutrient-limited conditions. It also exhibits antimicrobial properties, with Bacillus sp. LBF-01 producing it to inhibit competing microbes. Synergistic effects are observed when combined with silver nanoparticles (AgNPs), enhancing biofilm disruption .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound derivatization efficiency?

Discrepancies in derivatization efficiency (e.g., 10–83% for this compound vs. 90–100% for stearic acid) arise from chain-length-dependent reactivity. A Design of Experiments (DOE) approach optimizes variables (Tder, Rder) while constraining total preparation time (<6 min). Numerical optimization using response surface methodology (RSM) resolves trade-offs between reaction kinetics and scalability .

Q. What mechanisms explain this compound’s binding affinity to GPR84 receptors?

Molecular dynamics (MD) simulations reveal that this compound’s carboxyl group forms hydrogen bonds with Thr167 and Ser77 in GPR84, while its alkyl chain interacts hydrophobically with Leu100, Phe101, and Phe170. This dual interaction mode (pEC₅₀ = 5.77) suggests a role in β-arrestin signaling pathways, though cross-reactivity with other GPCRs requires further validation .

Q. How do stability issues impact this compound’s application in long-term studies?

Despite its non-hazardous classification, this compound degrades under prolonged exposure to oxidizers or elevated temperatures (>100°C). Stability assays using accelerated aging protocols (40°C/75% RH) combined with GC-MS monitoring are critical for assessing shelf life in storage conditions .

Q. What computational strategies predict this compound’s metabolic pathways?

Machine learning (ML) models trained on GPCR-ligand datasets can predict off-target effects, even for uncharacterized receptors like GPR84. Quantum mechanical (QM) calculations further elucidate decarboxylation energetics in enzymatic reactions, aiding in pathway engineering .

Q. How can this compound’s antimicrobial activity be enhanced through nanotechnology?

Silver nanoparticles (AgNPs) functionalized with this compound exhibit improved biofilm penetration due to altered surface charge and hydrophobicity. In vitro assays using Staphylococcus aureus show a 3-fold reduction in minimum inhibitory concentration (MIC) compared to free this compound .

Q. Methodological Considerations

Properties

IUPAC Name |

tridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHOJFHSIKHZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021684 | |

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Acros Organics MSDS], Solid | |

| Record name | Tridecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.033 mg/mL | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-53-9, 68002-90-4, 64118-44-1 | |

| Record name | Tridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanoic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19936LIY2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.5 °C | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.